11-cis-Retinal is a light-sensitive molecule crucial for the initiation of vision in vertebrates. [, , , , ] It is a vitamin A derivative, specifically an aldehyde form of retinol, and acts as the chromophore in visual pigments found in rod and cone photoreceptor cells. [, , ] 11-cis-Retinal binds to opsin proteins in these cells to form rhodopsin (in rods) and cone pigments (in cones). [, , , ]
The synthesis of 11-cis-retinal can be achieved through various methods, primarily involving the isomerization of all-trans-retinal. One notable method includes:
Optimized conditions for enzymatic synthesis include specific temperatures and pH levels that favor RPE65 activity, typically around physiological conditions (37°C and pH 7.4).
The molecular structure of 11-cis-retinal consists of a long carbon chain with conjugated double bonds and an aldehyde functional group. Its chemical formula is , and it has a molecular weight of approximately 284.43 g/mol.
Key structural features include:
11-cis-Retinal participates in several critical chemical reactions:
These reactions are governed by specific kinetic parameters, including enzyme concentrations and light conditions that influence retinal isomerization rates.
The mechanism of action for 11-cis-retinal involves its role as a chromophore in visual pigments:
This cycle is essential for continuous vision under varying light conditions and relies on efficient regeneration mechanisms involving multiple enzymes and transport proteins .
The physical and chemical properties of 11-cis-retinal include:
These properties are critical for its function as they influence how it interacts with light and other molecules within the eye.
The applications of 11-cis-retinal extend beyond basic biological functions:
11-cis-Retinal features a distinctive bent conformation around the C11=C12 double bond, with a ~50° twist angle that imposes significant steric strain between the C10 hydrogen and C13 methyl group [1] [3]. This strained geometry differentiates it from the nearly planar all-trans isomer and serves as the foundation for its photochemical reactivity. The chromophore exists predominantly as the 6-s-cis conformer (ring-chain conformation), optimizing orbital overlap within the polyene chain [3] [9].
Photoisomerization occurs through an ultrafast process completed within 200 femtoseconds after photon absorption [1] [3]. This reaction proceeds through a conical intersection mechanism where the excited-state potential energy surface facilitates barrierless conversion to the all-trans configuration. The quantum yield for isomerization is exceptionally high (0.65), meaning 65% of absorbed photons trigger isomerization [3]. This efficiency is maintained even at cryogenic temperatures (4 K), confirming the barrierless nature of the excited-state pathway [3]. Thermal stability parameters reveal an activation energy barrier of ~134 kJ/mol for the reverse reaction, preventing spontaneous isomerization in darkness [2].
Table 1: Thermodynamic and Kinetic Parameters of 11-cis-Retinal Isomerization
Property | Value | Measurement Condition | Functional Significance |
---|---|---|---|
Isomerization Quantum Yield | 0.65 | Physiological temperature | High photon conversion efficiency |
Isomerization Timescale | 200 femtoseconds | Laser spectroscopy | Rapid signal initiation |
Energy Stored | ~134 kJ/mol | Calorimetry | Drives subsequent conformational changes |
Thermal Isomerization Barrier | >80 kJ/mol | Arrhenius analysis | Prevents dark noise |
The aldehyde group of 11-cis-retinal forms a protonated Schiff base linkage with the ε-amino group of Lysine 296 within opsin proteins [1] [3]. This covalent bond creates a conjugated system extending through the polyene chain, shifting chromophore absorption from ultraviolet (~380 nm in unprotonated state) to visible wavelengths [1]. The protonated Schiff base (PSB) is stabilized through a complex counterion network involving Glutamate 113, which forms a salt bridge with the protonated nitrogen, and water-mediated hydrogen bonding with nearby residues including Serine 186 and Glutamine 114 [1] [2].
Crystallographic analyses of bovine rhodopsin reveal precise chromophore-protein distances critical for function [1] [2]: The β-ionone ring sits ~4.5 Å from Tryptophan 265, facilitating π-π interactions, while the Schiff base nitrogen resides within 3 Å of the Glu 113 counterion. This arrangement creates an electrostatic environment that maintains the protonated state and tunes the chromophore's absorption maximum. Light-induced isomerization disrupts this stabilizing network, triggering displacement of transmembrane helix 6 (H6) by ~5 Å and outward movement of cytoplasmic loops [2].
Table 2: Key Interactions in the Chromophore Binding Pocket
Structural Element | Interacting Residue/Group | Distance (Å) | Interaction Type |
---|---|---|---|
Schiff Base Nitrogen | Glutamate 113 | 2.7-3.1 | Ionic bond |
β-ionone Ring | Tryptophan 265 | 4.3-4.7 | Hydrophobic/π-stacking |
Polyene Chain | Phenylalanine 261 | 3.8-4.2 | Van der Waals |
C9 Methyl Group | Glycine 121 | 3.5 | Steric constraint |
Spectral tuning adjusts the absorption maximum (λmax) of visual pigments to specific wavelengths through modifications of the chromophore environment. The human blue cone pigment (λmax = 420 nm) exemplifies this process, where nine critical substitutions shift rhodopsin's absorption from 500 nm to 438 nm, accounting for 80% of the spectral difference [4] [7]. Three primary physical mechanisms underlie these shifts:
Dipole-Density Effects: Substitutions near the Schiff base (A292S, A295S, A299C) increase local polarity. The additional hydroxyl groups create a stronger electrostatic field that stabilizes the ground state relative to the excited state, increasing the energy gap and blue-shifting absorption [4] [7].
Polarizability Reduction: The W265Y mutation replaces the polarizable tryptophan indole ring with a less polarizable tyrosine phenol. This decreases dispersion interactions near the β-ionone ring, specifically blue-shifting the long-wavelength absorption band by ~20 nm [4] [7].
Counterion Positioning: A117G and E122L substitutions on transmembrane helix 3 alter the spatial relationship between the protonated Schiff base and its counterion. This repositioning strengthens their electrostatic interaction, further increasing the energy required for π→π* transitions [4] [7].
Conjugation with nanoclusters provides experimental validation of environmental effects. When 11-cis-retinal complexes with gold clusters (Au₁₄ in D₂ₕ symmetry), charge transfer transitions between gold orbitals and retinal's π* system shift absorption by ~40 nm [9]. Raman spectroscopy confirms that these conjugates alter vibrational modes associated with C=C and C-C stretches, directly demonstrating how environmental polarizability affects electronic transitions [7] [9].
Protein-chromophore interactions regulate chromophore accessibility, metabolic trafficking, and signaling efficiency through specialized pathways:
Visual Cycle Compartmentalization: Müller cells express dihydroceramide desaturase-1 (DES1), which isomerizes all-trans-retinol to cis isomers. Cellular retinaldehyde binding protein (CRALBP) selectively binds 11-cis-retinal, preventing nonproductive isomerization and directing it to cones [8]. In CRALBP-knockout mice, cones accumulate 9-cis-retinal, confirming its gatekeeping role [8]. The retina visual cycle exclusively supplies 11-cis-retinol to cones, while rods depend on the retinal pigment epithelium pathway [8].
Oxidation Specificity: Cones express retinol dehydrogenases that preferentially oxidize 11-cis-retinol to 11-cis-retinal. Salamander experiments demonstrate that bleached cones regenerate pigment when supplied with 9-cis-retinol, whereas rods cannot utilize this substrate [6] [8]. This enzymatic selectivity prevents rods from accessing the Müller cell visual cycle, reserving rapid regeneration for cones.
Thermodynamic Regulation: 11-cis-Retinal functions as an inverse agonist for opsin, stabilizing its inactive conformation (half-life >1000 years). All-trans-retinal acts as a potent agonist (EC₅₀ = 53 nM), activating transducin 8-fold over apo-opsin [6]. Alcohol forms exhibit weaker agonism: 11-cis-retinol activates transducin 7-fold (EC₅₀ = 6 μM), while all-trans-retinol shows only 5-fold activation (EC₅₀ = 6 μM). This differential explains why reduction to retinol occurs immediately after photoisomerization – it prevents signaling by all-trans-retinal and facilitates chromophore export [6].
Table 3: Functional Activities of Retinoids in Opsin Activation
Retinoid | Activity Relative to Apo-Opsin | EC₅₀ (μM) | Physiological Consequence |
---|---|---|---|
11-cis-Retinal | Inverse agonist (0.2x activity) | N/A | Stabilizes inactive opsin |
All-trans-Retinal | Agonist (8x activity) | 0.053 | Triggers phototransduction |
11-cis-Retinol | Agonist (7x activity) | 6.0 | Potential dark noise source |
All-trans-Retinol | Agonist (5x activity) | 6.0 | Minimal signaling risk |
These biochemical specializations enable rod photoreceptors to achieve single-photon sensitivity while allowing cones to function in bright light through rapid pigment regeneration – exemplifying how protein-chromophore interactions tailor photoreceptor function to distinct physiological roles.
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